2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide
Description
This compound is a pyrido[3,4-d]pyrimidine derivative featuring a benzyl group at position 7, a 4-methylphenyl substituent at position 2, and an N-cyclohexylacetamide moiety at position 2. Its core structure consists of a fused bicyclic system (pyridine and pyrimidine rings) with a ketone group at position 3. The molecular formula is inferred as C₃₁H₃₄N₄O₂, based on structural analogs in the literature .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O2/c1-21-12-14-23(15-13-21)28-31-26-19-32(18-22-8-4-2-5-9-22)17-16-25(26)29(35)33(28)20-27(34)30-24-10-6-3-7-11-24/h2,4-5,8-9,12-15,24H,3,6-7,10-11,16-20H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPUDSQILQEBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Substitution Reactions: The substituted phenyl groups are introduced through nucleophilic substitution reactions, often involving halogenated precursors and appropriate nucleophiles.
Thioether Formation: The thioether linkage is formed through a thiolation reaction, where a thiol group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with transcription factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the pyrido[3,4-d]pyrimidine core but differ in substituents, which critically modulate physicochemical and pharmacological properties. Below is a comparative analysis based on available evidence:
Key Observations
Core Heterocycle Variations :
- The target compound’s pyrido[3,4-d]pyrimidine core distinguishes it from pyrazolo[3,4-d]pyrimidines (e.g., ) and benzo[b][1,4]oxazin-3(4H)-one hybrids (e.g., ). These differences influence π-π stacking and hydrogen-bonding interactions with biological targets.
Substituent Effects: R₁ (Position 2): The 4-methylphenyl group in the target compound enhances steric bulk and electron-donating effects compared to the 6-methoxy group in compound 8b . This may alter binding affinity in kinase inhibition assays.
Synthetic Accessibility :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common strategy for introducing aryl/heteroaryl groups. However, the target compound’s benzyl group at position 7 may require alternative methods, such as nucleophilic substitution under basic conditions (e.g., Cs₂CO₃ in DMF ).
Biological Implications :
- While biological data for the target compound are absent, structurally related pyrido-pyrimidines are reported as kinase inhibitors or anticancer agents . The cyclohexyl group may enhance metabolic stability compared to smaller alkyl or aryl substituents.
Biological Activity
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide is a member of the pyrido[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological activity, including its potential as an anticancer agent and its effects on various cellular pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 482.57 g/mol. The structure features a pyrido[3,4-d]pyrimidine core substituted with various aromatic groups. This structural complexity contributes to its biological interactions and pharmacological potential.
Biological Activity Overview
Research indicates that pyrido[3,4-d]pyrimidines exhibit a wide range of biological activities:
- Anticancer Activity : Many derivatives in this class have shown cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one in focus have been reported to inhibit tumor cell growth through apoptosis induction.
- Kinase Inhibition : The compound is believed to act as a multikinase inhibitor. Studies have shown that related pyrido[3,4-d]pyrimidines can effectively inhibit kinases such as CDK4 and CDK6, which are crucial in cell cycle regulation.
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal properties, making them candidates for further investigation in antimicrobial therapy.
Case Studies and Research Findings
-
Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyrido[3,4-d]pyrimidine derivatives against different cancer cell lines (e.g., HeLa and K562). The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced cytotoxicity. For example, substituents at the nitrogen position were shown to enhance activity against tumor cells .
Compound ID Cell Line IC50 (µM) 7x K562 0.03 7y HeLa 0.25 7z DU145 0.50 - Kinase Profiling : In vitro kinase profiling revealed that certain derivatives exhibited potent inhibitory activity against a panel of kinases. For instance, derivatives similar to 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H... were found to inhibit CDK6 with high selectivity .
- Mechanistic Studies : Research has also focused on understanding the mechanism of action of these compounds at the molecular level. It was found that these compounds could interact with key amino acids in the active site of target kinases, leading to their inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
